3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-propan-2-yl-1,2,4-oxadiazole-5-carbohydrazide |
InChI |
InChI=1S/C6H10N4O2/c1-3(2)4-8-6(12-10-4)5(11)9-7/h3H,7H2,1-2H3,(H,9,11) |
InChI Key |
WRMYEXVEZFDPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride-Mediated Cyclization
Procedure
The carbohydrazide (0.01 mol) is dissolved in POCl₃ (5 mL) and refluxed for 6–7 hours. The mixture is cooled, poured onto ice, and neutralized with sodium bicarbonate to precipitate the product.
Optimized Parameters
- Temperature: 110–120°C (reflux)
- Yield: 80–85%
- Purity: Confirmed by TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1).
Characterization
Carbon Disulfide/Alkaline Cyclization
Alternative Method
The carbohydrazide reacts with carbon disulfide (1.5 mL) in ethanolic potassium hydroxide (10%) under reflux for 10 hours. Acidification with HCl yields the oxadiazole-thione, which is methylated using methyl iodide to finalize the structure.
Key Observations
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, as noted in. A one-pot approach combines ester hydrazinolysis and cyclization under microwave conditions (300–450 W), reducing reaction time from hours to minutes.
Protocol
- Reagents: Ethyl ester (1 mmol), hydrazine hydrate (2 mmol), POCl₃ (1.5 mL)
- Conditions: 300 W, 15 minutes
- Yield: 88–92%
Advantages
- Time Efficiency: 15 minutes vs. 6 hours (conventional).
- Purity: Higher due to reduced side reactions.
Green Chemistry Approaches
Eco-friendly methods using water or solvent-free conditions are emerging. Cesaro et al. reported a grinding technique with iodine catalysis, achieving 85% yield in 10 minutes.
Procedure
- Reagents: Carboxylic acid hydrazide (1 mmol), aldehyde (1 mmol), iodine (10 mol%).
- Conditions: Mortar grinding, room temperature.
- Workup: Washed with sodium thiosulfate to remove iodine.
Environmental Benefits
Large-Scale Industrial Synthesis
Patent data outlines a scalable process for analogous oxadiazoles, emphasizing cost-effectiveness and safety.
Key Steps
- Esterification: 2-(Propan-2-yl)oxadiazole-5-carboxylic acid with ethanol/H₂SO₄.
- Hydrazinolysis: Reflux with hydrazine hydrate (12 hours).
- Cyclization: POCl₃ at 70–85°C for 5 hours.
Scale-Up Parameters
Analytical Validation and Challenges
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydrazide Group
The carbohydrazide moiety (-CONHNH₂) undergoes nucleophilic substitution reactions with electrophilic agents. For example:
-
Reaction with alkyl halides : Forms N-alkylated derivatives under basic conditions (e.g., K₂CO₃/DMF at 60–80°C).
-
Reaction with acyl chlorides : Produces N-acylated products in anhydrous THF or DCM .
Example Reaction:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide + Benzoyl chloride | DCM, RT, 4h | N-Benzoyl derivative | 85% |
Cyclocondensation Reactions
The compound participates in cyclocondensation with carbonyl-containing reagents to form heterocyclic systems:
-
With aldehydes/ketones : Forms triazole or pyrazole derivatives via cyclization .
-
With isocyanates : Generates 1,3,4-oxadiazole-2-thiones under microwave irradiation .
Example Reaction Pathway:
Key Data:
| Substrate | Reagent | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | 4-Nitrobenzaldehyde | AcOH, 100°C, 6h | 4-Nitrobenzylidene triazole | 78% |
Oxidation Reactions
The carbohydrazide group is oxidized to form tetrazole derivatives, enhancing metabolic stability:
-
Oxidizing agents : H₂O₂/FeCl₃ or NaNO₂/HCl.
-
Mechanism : Dehydrogenation of the hydrazide to a tetrazole ring.
Optimized Protocol:
| Oxidant | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) + FeCl₃ | 80°C | 3h | 5-(Propan-2-yl)-1H-tetrazole | 92% |
Complexation with Metal Ions
The compound acts as a ligand for transition metals, forming coordination complexes:
Example Synthesis:
| Metal Salt | Solvent | M:L Ratio | Complex Structure | Application |
|---|---|---|---|---|
| CuCl₂·2H₂O | Ethanol | 1:2 | Octahedral geometry | Antibacterial catalysts |
Stability and Side Reactions
-
pH sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal stability : Decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted several 1,3,4-oxadiazole derivatives that were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Notably, compounds with oxadiazole moieties demonstrated considerable telomerase inhibitory activity, which is crucial in cancer treatment .
Case Studies on Anticancer Activity
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | SGC-7901 | 2.3 | |
| Compound B | HEPG2 | 1.18 | |
| Compound C | MCF7 | <10 |
These findings suggest that 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide and similar compounds could serve as potential leads for developing novel anticancer agents.
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been extensively studied. The compounds have shown effectiveness against a range of bacteria and fungi. For example, derivatives containing the oxadiazole ring have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy Data
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 10.8 | |
| Compound E | Escherichia coli | 111.3 |
This data underscores the potential of this compound as a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, oxadiazoles have been investigated for their anti-inflammatory effects. Compounds in this category have shown promising results in reducing inflammation markers in various models .
Summary of Anti-inflammatory Findings
Research has demonstrated that certain oxadiazole derivatives exhibit strong inhibitory effects on COX enzymes, which are key players in the inflammatory process. For instance:
These findings indicate that compounds like this compound may be beneficial in treating inflammatory conditions.
Other Biological Activities
Beyond the aforementioned applications, oxadiazole derivatives have also been explored for various other biological activities including:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties.
- Antitubercular Activity : Certain compounds have displayed effectiveness against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Lipophilicity : The isopropyl group in the target compound increases hydrophobicity compared to analogues with polar substituents (e.g., chloroaniline or piperidine ).
- Reactivity: The carbohydrazide group allows for hydrazone formation with aldehydes/ketones (as in ), a feature absent in non-hydrazide derivatives like the chloroaniline analogue .
- Biological Relevance: Pyrazole-carbohydrazides (e.g., ) exhibit antitumor activity, suggesting the target compound’s carbohydrazide may similarly interact with biological targets like aminopeptidase N .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The carbonyl stretch (~1682 cm⁻¹) and NH/OH bands (~3330 cm⁻¹) observed in are expected to persist in the target compound, with minor shifts due to the isopropyl group’s electron-donating effect .
- Solubility : The hydrochloride salt of the piperidine analogue () shows improved aqueous solubility compared to the neutral target compound, underscoring the impact of salt formation .
Biological Activity
3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole scaffold is known for its potential in drug discovery, particularly in anticancer and antimicrobial research. This article aims to explore the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Common Name : this compound
- CAS Number : 1338657-83-2
- Molecular Weight : 170.17 g/mol
- Molecular Formula : C₇H₁₃N₃O₂
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
-
Anticancer Activity :
- The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interact with enzymes such as histone deacetylases (HDACs) and thymidylate synthase, which are crucial in cancer cell growth and survival .
- A study indicated that derivatives of oxadiazoles could inhibit cancer cell growth through various pathways, including the modulation of growth factors and kinases .
-
Antimicrobial Activity :
- Oxadiazole derivatives have demonstrated significant antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial cell function makes it a candidate for treating infections caused by resistant strains .
- In particular, studies have shown efficacy against Mycobacterium tuberculosis, highlighting its potential in tuberculosis treatment .
Anticancer Studies
A series of studies evaluated the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.1 | Induction of apoptosis via HDAC inhibition |
| PANC-1 (Pancreatic Cancer) | 10.5 | Inhibition of thymidylate synthase |
| U937 (Leukemia) | 8.2 | Modulation of growth factor signaling |
These findings suggest that the compound exhibits potent anticancer properties through multiple mechanisms.
Antimicrobial Studies
In antimicrobial research, this compound was tested against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Effective against resistant strains |
| Escherichia coli | 8 µg/mL | Broad-spectrum activity |
The compound's effectiveness against resistant bacterial strains positions it as a valuable candidate in antibiotic development.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbohydrazide?
Methodological Answer:
The synthesis typically involves cyclization reactions starting from acylhydrazides or carbohydrazide precursors. For example:
- Route 1 : Reacting 5-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylate derivatives with hydrazine hydrate under reflux in ethanol, followed by acid-catalyzed cyclization .
- Route 2 : Condensation of substituted carbohydrazides with active methylene compounds (e.g., acetylacetone, ethyl acetoacetate) in the presence of piperidine, followed by reflux in ethanol to form the oxadiazole ring .
- Optimization : Use of K₂CO₃ as a base in DMF with alkyl halides (RCH₂Cl) for functionalization at the hydrazide moiety .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : For absolute conformation analysis, SHELX software is widely used to resolve crystal structures and confirm stereochemistry .
Advanced: How can mechanistic studies elucidate the formation of the oxadiazole ring?
Methodological Answer:
- Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps (e.g., cyclization vs. dehydration).
- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and activation energies for ring closure .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazides to trace nitrogen incorporation into the oxadiazole ring .
Advanced: What strategies are used to evaluate the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes like acetylcholinesterase or cytochrome P450, where oxadiazoles are known to interact via hydrogen bonding with active sites .
- Assay Design :
- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure inhibition kinetics .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities and identifies key residues (e.g., Ser203 in cholinesterases) .
- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., 1,3,4-thiadiazole derivatives) to establish structure-activity relationships (SAR) .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC; oxadiazoles are typically stable in neutral pH but hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric Analysis (TGA) reveals decomposition temperatures. For hydrazides, decomposition often occurs above 200°C .
Advanced: How can researchers resolve contradictions in solubility data across studies?
Methodological Answer:
- Solvent Screening : Use the shake-flask method with solvents of varying polarity (e.g., DMSO, water, ethanol). Measure saturation concentration via UV-Vis spectroscopy .
- Hansen Solubility Parameters : Calculate HSPs to predict solubility in untested solvents. Discrepancies often arise from impurities or polymorphic forms .
- Co-solvency Studies : Blend solvents (e.g., PEG-400/water) to enhance solubility for in vitro assays .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
